9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole
Overview
Description
“9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole” is a chemical compound with the empirical formula C26H28BrN . It is used in early discovery research as part of a collection of unique chemicals . It plays an important role as an intermediate for pharmaceutical, organic synthesis, and organic light-emitting diode (OLED) .
Molecular Structure Analysis
The molecular weight of “this compound” is 434.41 . The SMILES string representation of the molecule is BrC1=CC=C(N(C2=CC=C(C(C)(C)C)C=C23)C4=C3C=C(C(C)(C)C)C=C4)C=C1
.
Physical and Chemical Properties Analysis
“this compound” is a solid . The flash point is not applicable .
Scientific Research Applications
Luminescence and Structural Properties
- Synthesis and Analysis: A study by Tang et al. (2021) focused on synthesizing biphenyl carbazole derivatives and analyzing their crystal structures, luminescence, and thermal properties. They found that these compounds exhibit high thermal stability and significant luminescent properties.
Electroluminescence in Organic Devices
- Blue Electrophosphorescence: A study by Tsai et al. (2009) explored carbazole-based materials as host materials in blue electrophosphorescent devices. They reported high triplet energies and electrochemical stability, making them suitable for organic blue electrophosphorescence.
Biotransformation and Metabolite Production
- Biphenyl-Utilizing Bacteria: Research by Waldau et al. (2009) investigated the ability of biphenyl-utilizing bacteria to produce hydroxylated 9H-carbazole metabolites, which are valuable for pharmacological applications.
OLED and Photoluminescence Applications
- High Triplet Energy Materials: Lee et al. (2014) studied carbazole modified orthophenylene compounds for their use in blue phosphorescent organic light-emitting diodes (OLEDs). The materials showed high triplet energy and efficient quantum efficiency in blue PHOLEDs (Lee et al., 2014).
- Electrochromic Properties: Koyuncu et al. (2009) synthesized a new electroactive monomer containing carbazole and analyzed its electrochromic properties. They found it suitable for creating electrochromics capable of generating three basic colors (RGB) (Koyuncu et al., 2009).
Photophysics and Synthetic Applications
- Synthesis and Spectroscopy: Ponce et al. (2006) worked on the synthesis and electronic spectroscopy of bromocarbazoles, examining their UV-absorption, fluorescence, and phosphorescence emission spectra. Their research contributes to understanding the photophysical properties of these compounds (Ponce et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(4-bromophenyl)-3,6-ditert-butylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHSPJHDQUQBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727295 | |
Record name | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601454-33-5 | |
Record name | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9-(4-Bromophenyl))-3,6-di-tert-butyyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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